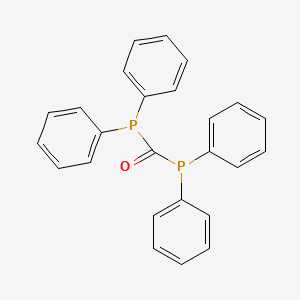
Bis(diphenylphosphanyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(diphenylphosphanyl)methanone is an organophosphorus compound with the chemical formula ( \text{CH}_2(\text{PPh}_2)_2 ). It is a white crystalline powder that is used primarily as a ligand in inorganic and organometallic chemistry. This compound is known for its ability to form chelating complexes with metals, making it a valuable tool in various chemical reactions and processes .
準備方法
Synthetic Routes and Reaction Conditions
Bis(diphenylphosphanyl)methanone can be synthesized through the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :
[ \text{Ph}_3\text{P} + 2 \text{Na} \rightarrow \text{Ph}_2\text{PNa} + \text{NaPh} ] [ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
The methylene group in this compound is mildly acidic, and the ligand can be oxidized to form corresponding oxides and sulfides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Bis(diphenylphosphanyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The ligand can be oxidized to form oxides and sulfides.
Reduction: It can be reduced under specific conditions to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium diphenylphosphide, dichloromethane, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from reactions involving this compound include chelated metal complexes, oxidized phosphine derivatives, and substituted phosphine compounds .
科学的研究の応用
Bis(diphenylphosphanyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of metal complexes and catalysts.
Biology: Employed in studies involving metal-ligand interactions and enzyme mimetics.
Medicine: Investigated for potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of bis(diphenylphosphanyl)methanone involves its ability to form stable chelating complexes with metal ions. The compound’s two phosphorus donor atoms can coordinate with metal centers, forming a four-membered ring structure. This chelation enhances the stability and reactivity of the metal complexes, making them useful in various catalytic and synthetic applications .
類似化合物との比較
Similar Compounds
Bis(diphenylphosphino)methane: Similar in structure but with different reactivity and applications.
Triphenylphosphine: A common ligand with one phosphorus donor atom, used in various catalytic processes.
1,2-Bis(diphenylphosphino)ethane: Another chelating ligand with a different backbone structure, offering different coordination properties.
Uniqueness
Bis(diphenylphosphanyl)methanone is unique due to its specific chelating ability, forming stable four-membered ring complexes with metals. This property makes it particularly valuable in the synthesis of bimetallic complexes and in catalytic applications where stability and reactivity are crucial .
特性
分子式 |
C25H20OP2 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC名 |
bis(diphenylphosphanyl)methanone |
InChI |
InChI=1S/C25H20OP2/c26-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChIキー |
NPAZDBMSYUOKIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


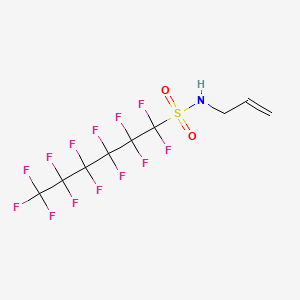
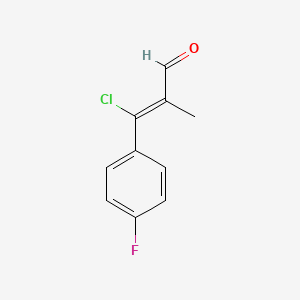
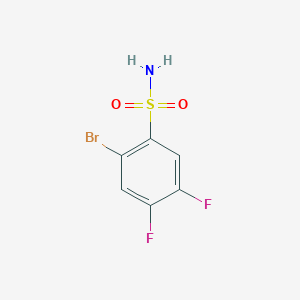
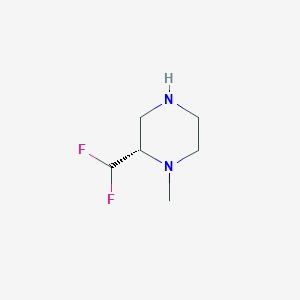
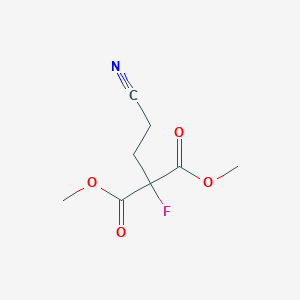
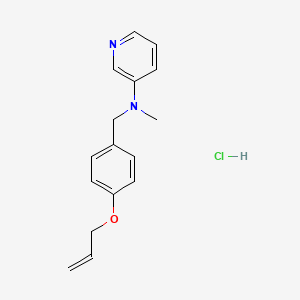
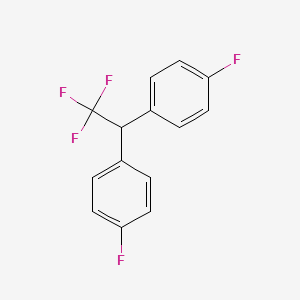
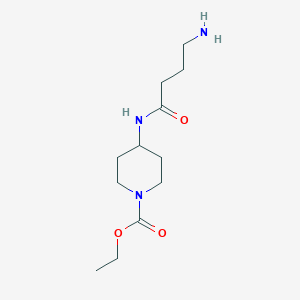
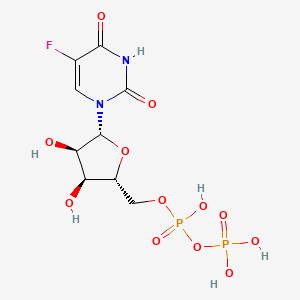
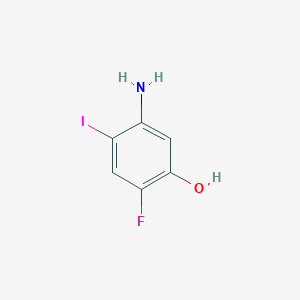
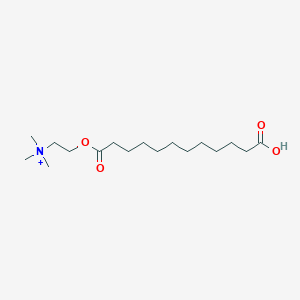
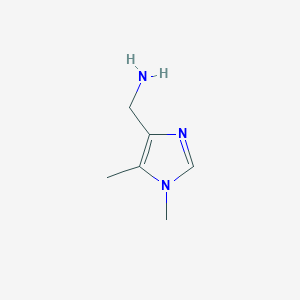
![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)
